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molecular formula C19H18Cl2O3 B8390317 Methyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate

Methyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methyl-5-oxopentanoate

Cat. No. B8390317
M. Wt: 365.2 g/mol
InChI Key: KPTCPWXGZCUTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296736B2

Procedure details

Methyl methacrylate (82 mL, 773 mmol) was added to a solution of 2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanone (195.2 g, 736 mmol; Example 1, Step A) in anhydrous THF (1.5 L) under an atmosphere of nitrogen. A suspension of potassium t-butoxide (8.26 g, 73.6 mmol) in anhydrous THF (340 mL) (sonicated to break up the solids) was then prepared and cannulated into the solution containing the 2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanone. The solution was cooled to ˜16° C. and the orange colored solution was left to stir at ambient temperature for 2.5d. (After 2 d TLC shows the absence of the starting material). The mixture was concentrated under vacuum. The residual reddish brown oil was diluted with ethyl acetate (900 mL) and washed with water (4×190 mL) and then sat. aq. NaCl solution. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to provide the title compound as a racemic mixture of diastereomers.
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
195.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
8.26 g
Type
reactant
Reaction Step Two
Name
Quantity
340 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2.5d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Cl:8][C:9]1[CH:10]=[C:11]([CH2:15][C:16]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)=[O:17])[CH:12]=[CH:13][CH:14]=1.CC(C)([O-])C.[K+]>C1COCC1>[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]([C:16]([C:18]2[CH:19]=[CH:20][C:21]([Cl:24])=[CH:22][CH:23]=2)=[O:17])[CH2:3][CH:2]([CH3:4])[C:1]([O:6][CH3:7])=[O:5])[CH:12]=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
82 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
195.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.26 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
340 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(=O)C1=CC=C(C=C1)Cl
Step Four
Name
2.5d
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sonicated
CUSTOM
Type
CUSTOM
Details
was then prepared
WAIT
Type
WAIT
Details
the orange colored solution was left
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residual reddish brown oil was diluted with ethyl acetate (900 mL)
WASH
Type
WASH
Details
washed with water (4×190 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CC(C(=O)OC)C)C(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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